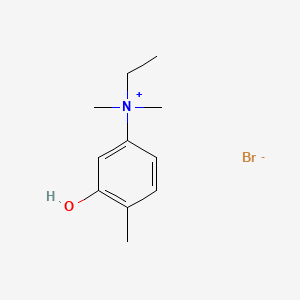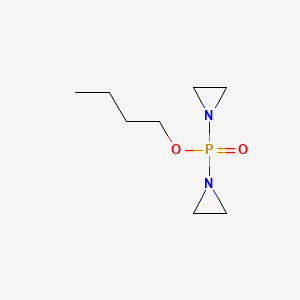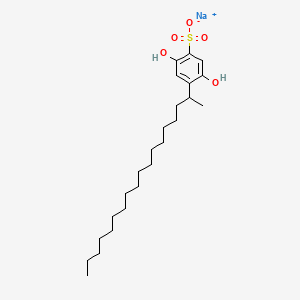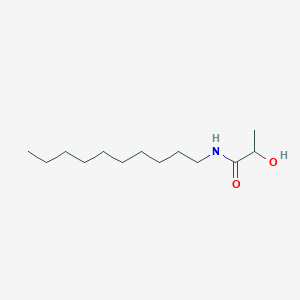
N-Decyl-2-hydroxy-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decyl-2-hydroxy-propanamide: is an organic compound with the molecular formula C13H27NO2 . It is a member of the amide family, characterized by the presence of a decyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Decyl-2-hydroxy-propanamide can be synthesized through the reaction of decylamine with 2-hydroxypropanoic acid . The reaction typically involves the formation of an amide bond between the amine group of decylamine and the carboxyl group of 2-hydroxypropanoic acid. This process can be catalyzed by dehydrating agents such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis , which allows for better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Decyl-2-hydroxy-propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of N-Decyl-2-chloro-propanamide .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Decyl-2-hydroxy-propanamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial properties . It has shown activity against certain bacterial strains, making it a candidate for the development of new antibiotics .
Medicine: this compound is being explored for its potential use in drug delivery systems . Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability .
Industry: In industrial applications, this compound is used as a surfactant and emulsifying agent . Its amphiphilic nature allows it to stabilize emulsions and improve the performance of various formulations .
Wirkmechanismus
The mechanism by which N-Decyl-2-hydroxy-propanamide exerts its effects involves interactions with cell membranes and enzymes . The hydroxyl group can form hydrogen bonds with membrane lipids, disrupting their structure and leading to increased permeability. Additionally, the amide group can interact with enzymes , inhibiting their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- N-Decyl-2-oxo-propanamide
- N-Decyl-2-amino-propanamide
- N-Decyl-2-chloro-propanamide
Uniqueness: N-Decyl-2-hydroxy-propanamide stands out due to its hydroxyl group , which imparts unique chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
6280-24-6 |
|---|---|
Molekularformel |
C13H27NO2 |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
N-decyl-2-hydroxypropanamide |
InChI |
InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-11-14-13(16)12(2)15/h12,15H,3-11H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
NUXGELRNTBNWTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC(=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


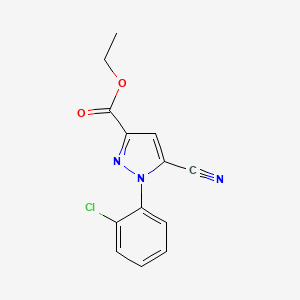

![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)
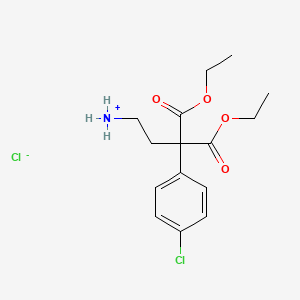

![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
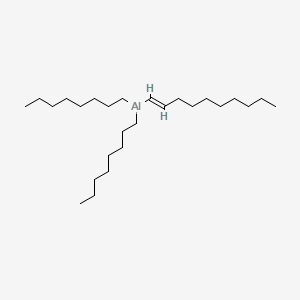
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)

